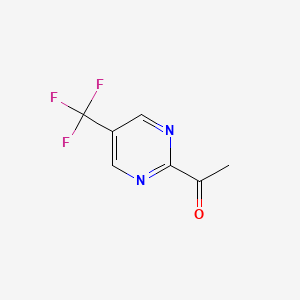

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

Description

Properties

Molecular Formula |

C7H5F3N2O |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |

InChI |

InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3 |

InChI Key |

HHGLJGUUVSLSFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one in Drug Discovery

Executive Summary

The compound 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one (CAS: 1402664-98-5) is an advanced, fluorinated heterocyclic building block of critical importance in modern medicinal chemistry[1]. By integrating a highly electron-withdrawing trifluoromethyl (-CF₃) group with a reactive acetyl moiety on a pyrimidine core, this scaffold provides a versatile platform for the synthesis of complex, metabolically stable pharmacophores. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a field-validated synthetic methodology designed for high-yield isolation.

Physicochemical Profiling & Structural Data

The strategic placement of the -CF₃ group at the C5 position and the acetyl group at the C2 position creates a highly electron-deficient aromatic system. This electronic configuration dictates both the molecule's reactivity and its behavior in biological systems[2].

| Property | Value |

| Chemical Name | 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one |

| CAS Registry Number | 1402664-98-5 |

| Molecular Formula | C₇H₅F₃N₂O |

| Molecular Weight | 190.12 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Pyrimidine Nx2, Carbonyl O) |

| Rotatable Bonds | 1 (C2 - Acetyl C) |

| Predicted Lipophilicity (LogP) | ~1.8 - 2.2 (Enhanced by -CF₃) |

Data synthesized from commercial chemical catalogs and predictive structural analysis[1].

Mechanistic Insights: The Fluorine Effect

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable rather than simply cataloging its uses.

-

Metabolic Shielding : The C5 position of a pyrimidine ring is notoriously susceptible to cytochrome P450-mediated oxidative metabolism. The incorporation of a -CF₃ group acts as a robust metabolic shield, blocking this liability while simultaneously increasing the overall lipophilicity of the molecule to enhance passive membrane permeability[2].

-

Carbonyl Electrophilicity : The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the pyrimidine nitrogens, compounded by the 5-CF₃ group, drastically lower the lowest unoccupied molecular orbital (LUMO) of the molecule. This renders the C2-acetyl carbonyl carbon exceptionally electrophilic, making it highly reactive toward nucleophiles (e.g., hydrazines, amines) for downstream derivatization[3].

Validated Synthetic Methodology

Direct Friedel-Crafts acylation of pyrimidines is impossible due to the extreme deactivation of the ring. Furthermore, while the addition of Grignard reagents to 5-(trifluoromethyl)pyrimidine-2-carbonitrile is a theoretical pathway, the extreme electrophilicity of the fluorinated core often leads to competing nucleophilic aromatic substitution (SₙAr) or ring-opening side reactions with hard nucleophiles.

Therefore, the Palladium-Catalyzed Stille Cross-Coupling of a 2-halopyrimidine with an enol ether equivalent is the field-proven, self-validating system for generating this scaffold[4].

Step-by-Step Protocol: Stille Coupling & Hydrolysis

Reagents Required:

-

2-Chloro-5-(trifluoromethyl)pyrimidine (Electrophile)[5]

-

Tributyl(1-ethoxyvinyl)tin (Nucleophile)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Anhydrous Toluene (Solvent)

-

2M Aqueous HCl & Tetrahydrofuran (THF) (Hydrolysis reagents)

Phase 1: Cross-Coupling (Masked Ketone Formation)

-

Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 2-chloro-5-(trifluoromethyl)pyrimidine in anhydrous toluene to achieve a 0.2 M concentration.

-

Catalyst Activation : Add 5 mol% of Pd(PPh₃)₄ and stir for 5 minutes at room temperature.

-

Causality: Pre-mixing allows the Pd(0) species to coordinate with the electron-deficient pyrimidine, facilitating the critical oxidative addition step before the introduction of the tin reagent.

-

-

Reagent Addition : Dropwise add 1.2 equivalents of tributyl(1-ethoxyvinyl)tin.

-

Causality: The soft nucleophilicity of the organotin reagent perfectly complements the hard electrophile, ensuring exclusive C-C bond formation at the C2 position without displacing the -CF₃ group.

-

-

Thermal Activation : Heat the reaction mixture to 100°C for 12 hours.

-

Causality: Elevated temperature is required to overcome the activation energy barrier of the transmetalation step, which is the rate-limiting step in Stille couplings involving highly deactivated heteroaryls.

-

-

Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo to yield the crude 1-ethoxyvinyl intermediate.

Phase 2: Acidic Hydrolysis (Ketone Unmasking)

-

Solvation : Dissolve the crude intermediate in a 1:1 mixture of THF and 2M aqueous HCl.

-

Hydrolysis : Stir at room temperature for 2 hours.

-

Causality: The acidic environment rapidly hydrolyzes the enol ether to the corresponding ketone. The use of THF ensures the organic intermediate remains fully solvated while reacting with the aqueous acid.

-

-

Isolation : Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one.

Workflow Visualization

Fig 1: Synthesis and medicinal chemistry applications of the 5-CF3-pyrimidin-2-yl ketone scaffold.

Downstream Applications in Lead Optimization

Once synthesized, 1-(5-(trifluoromethyl)pyrimidin-2-yl)ethan-1-one serves as a pivotal node in combinatorial library generation:

-

Kinase Inhibitor Scaffolds : Condensation of the acetyl group with substituted hydrazines yields pyrazolyl-pyrimidines, a motif frequently found in ATP-competitive kinase inhibitors[2].

-

Bioconjugation Probes : The highly electron-deficient nature of the fluorinated pyrimidine ring has been leveraged in advanced bioconjugation techniques, such as nitrile bis-thiol reactions, where the electronic properties of the ring dictate the stability of the resulting protein conjugates[3].

References

-

Resolve Mass . "2-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidine | CAS 745066-18-6 Overview". Resolve Mass Technical Datasheets. Available at: [Link]

- Google Patents. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (US20140135497A1)". USPTO.

-

Journal of the American Chemical Society (JACS) . "The Nitrile Bis-Thiol Bioconjugation Reaction". ACS Publications. Available at: [Link]

- Google Patents. "Heterocyclic compounds and their use for controlling pests (US Patent 2009)". USPTO.

Sources

- 1. 1402664-98-5 CAS Manufactory [m.chemicalbook.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Potential of 2-Acetyl-5-(trifluoromethyl)pyrimidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-(Trifluoromethyl)pyrimidine Scaffold

The 5-(trifluoromethyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl group into the pyrimidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyrimidine derivatives are integral to numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] This guide provides an in-depth look at the synthesis of the 5-(trifluoromethyl)pyrimidine core and explores potential synthetic routes to 2-acetyl-5-(trifluoromethyl)pyrimidine, a compound of interest for further functionalization and drug discovery efforts.

Core Synthesis: Establishing the 5-(Trifluoromethyl)pyrimidine Moiety

The synthesis of the 5-(trifluoromethyl)pyrimidine core is a critical first step. A common and effective method involves the trifluoromethylation of a uracil precursor, followed by chlorination to yield a versatile intermediate, 2,4-dichloro-5-trifluoromethyl-pyrimidine.[3]

Experimental Protocol: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

Step 1: Trifluoromethylation of Uracil

-

To a solution of uracil in water, add sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent).

-

Slowly add an organic peroxide, such as tert-butyl hydroperoxide (TBHP), to the mixture. The reaction temperature should be maintained between 40-100°C.[3]

-

Monitor the reaction by HPLC until the desired conversion to 5-trifluoromethyluracil (5-TFU) is achieved.[3]

-

Upon completion, quench any remaining peroxide with an aqueous solution of sodium sulfite.

-

Extract the 5-TFU product with a suitable organic solvent, such as 2-methyltetrahydrofuran (2-MeTHF).[3]

-

Concentrate the organic phase to obtain crude 5-TFU.

Step 2: Chlorination of 5-Trifluoromethyluracil

-

The crude 5-TFU can be carried forward to the next step with or without further purification.

-

React the 5-TFU with a mixture of phosphoryl chloride (POCl3), phosphoric acid (H3PO4), and a base such as diisopropylethylamine (DIPEA).[3]

-

This reaction converts the uracil derivative into 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP).[3]

-

The resulting 5-TFP is a key intermediate that can be used in a variety of subsequent chemical transformations.

Caption: Synthesis of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine intermediate.

Introducing the 2-Acetyl Group: Potential Synthetic Strategies

Strategy 1: Palladium-Catalyzed Cross-Coupling

A plausible approach involves a palladium-catalyzed cross-coupling reaction of a 2-chloro-5-(trifluoromethyl)pyrimidine with a suitable acetylating agent.

Step 1: Selective Monosubstitution at C4

To achieve selectivity, one of the chlorine atoms, likely the more reactive one at the 4-position, would first need to be replaced or protected. For instance, a nucleophilic substitution with an amine could yield a 2-chloro-4-amino-5-(trifluoromethyl)pyrimidine derivative.

Step 2: Acetylation at C2

The remaining chloro group at the 2-position could then be subjected to a palladium-catalyzed cross-coupling reaction. A potential coupling partner would be a tributyl(1-ethoxyvinyl)stannane, which upon coupling and subsequent hydrolysis of the resulting vinyl ether, would yield the desired acetyl group.

Caption: A potential workflow for the synthesis of a 2-acetyl-5-(trifluoromethyl)pyrimidine derivative.

Physicochemical Properties and Structural Information

While experimental data for 2-acetyl-5-(trifluoromethyl)pyrimidine is not available, we can infer some of its properties based on related structures.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C7H5F3N2O | - |

| Molecular Weight | 190.13 g/mol | - |

| SMILES | CC(=O)c1ncc(nc1)C(F)(F)F | Inferred |

| InChI | InChI=1S/C7H5F3N2O/c1-4(13)6-8-2-5(7(10,11)12)3-9-6/h2-3H,1H3 | Inferred |

Applications in Drug Discovery

The 5-(trifluoromethyl)pyrimidine scaffold is a key component in a variety of potent and selective inhibitors of kinases and other enzymes. For example, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been identified as dual inhibitors of FLT3 and CHK1, which are important targets in cancer therapy.[4] Furthermore, various 5-trifluoromethylpyrimidine derivatives have shown promise as EGFR inhibitors for the treatment of non-small-cell lung cancer.[5] The introduction of a 2-acetyl group would provide a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Conclusion

While 2-acetyl-5-(trifluoromethyl)pyrimidine may not be a commercially available compound, its synthesis is achievable through established synthetic methodologies. The 5-(trifluoromethyl)pyrimidine core is a highly valuable scaffold in medicinal chemistry, and the ability to introduce functional groups such as an acetyl moiety at the 2-position opens up new avenues for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this promising class of molecules.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]

-

2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. PubChem. [Link]

-

2-acetyl-5-methyl pyrazine, 22047-27-4. The Good Scents Company. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Synthesis, structure and cytotoxic activity of 2‐acetyl‐5‐trimethylsilylthiophene(furan) and their oximes. ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Elsevier. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

Engineering Reversible Covalent Warheads: Fluorinated Heterocyclic Ketones in Modern Medicinal Chemistry

Introduction: The Strategic Convergence of Fluorine and Heterocycles

The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of contemporary drug design. Heterocycles are ubiquitous, present in approximately 85% of all bioactive compounds. When coupled with the unique stereoelectronic properties of fluorine, these scaffolds achieve enhanced metabolic stability, modulated pKa, and optimized lipophilicity.

Among the most promising structural motifs in this space are fluorinated ketones—specifically trifluoromethyl ketones (TFMKs) and α-fluoromethyl ketones (FMKs). These moieties have emerged as highly selective, reversible covalent warheads capable of targeting critical enzymes in oncology, virology, and inflammatory diseases[1][2]. As a Senior Application Scientist, I have structured this guide to explore the mechanistic causality, physicochemical tuning, and self-validating experimental workflows required to successfully develop fluorinated heterocyclic ketones.

Mechanistic Causality: The Electrophilic Warhead

The profound efficacy of TFMKs stems from the intense electron-withdrawing nature of the trifluoromethyl group, which drastically increases the electrophilicity of the adjacent carbonyl carbon[1][3]. Unlike traditional irreversible inhibitors that permanently alkylate targets (often leading to off-target toxicity), TFMKs engage in reversible covalent binding.

In aqueous environments, the highly electrophilic ketone exists in a dynamic equilibrium with its hydrate form (gem-diol)[3][4]. Upon entering the active site of a target enzyme—such as a serine protease, cysteine protease, or histone deacetylase (HDAC)—the catalytic hydroxyl (-OH) or thiol (-SH) group executes a nucleophilic attack on the carbonyl carbon. This forms a stable yet reversible hemiketal or hemithioketal adduct[3].

Reversible covalent binding mechanism of fluorinated ketones.

This mechanism often results in competitive, slow, tight-binding inhibition. For example, TFMK inhibitors of the SARS-CoV 3CL protease demonstrate a time-dependent decrease in enzyme activity, with

Physicochemical Tuning via Fluorinated N-Heterocycles

The spatial arrangement of fluorine on N-heterocycles (e.g., piperidines, azepanes, pyrimidines) profoundly alters a molecule's pharmacokinetic profile. The highly polarized C–F bond exerts strong local dipole moments that interact with the heteroatoms in the ring, fundamentally changing the electronic distribution compared to non-fluorinated counterparts.

Crucially, stereoselective fluorination modulates the basicity (pKa) of adjacent secondary or tertiary amines[5]. By strategically lowering the pKa of an N-heterocycle, researchers can reduce excessive basicity. This physicochemical tuning minimizes off-target toxicity, improves oral bioavailability, and enhances passive membrane permeability[5][6].

Quantitative Data: Kinetic Parameters

The table below summarizes the kinetic behavior and potency of various TFMK-based inhibitors across different therapeutic targets, demonstrating the versatility of the fluorinated ketone warhead.

| Target Enzyme | Inhibitor Scaffold | Kinetic Mechanism | Potency / Efficacy | Reference |

| SARS-CoV 3CL Protease | Peptidyl TFMK | Time-dependent, slow-binding | [3] | |

| Human Leukocyte Elastase | Peptidyl TFMK | Competitive slow-binding | High oral bioavailability (in vivo) | [6] |

| HDAC 4, 7 (Class IIa) | TFMK | Fast-on / fast-off | ||

| HDAC 1, 2, 3 (Class I) | TFMK | Slow-binding | 17-fold |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the development of fluorinated heterocyclic ketones requires a self-validating experimental workflow. Standard end-point assays are insufficient for evaluating TFMKs because they fail to capture slow-binding kinetics, inevitably leading to underestimated potencies. The following protocols detail the synthesis of the warhead and its rigorous kinetic evaluation.

Step-by-step workflow for synthesizing and evaluating TFMKs.

Protocol A: Synthesis of the Trifluoromethyl Ketone Warhead

Causality Note: Nucleophilic trifluoromethylation of an aldehyde followed by oxidation is preferred over the direct trifluoromethylation of an ester. This two-step approach prevents over-addition of the

-

Preparation of the Precursor: Synthesize the desired N-heterocyclic aldehyde using standard coupling procedures. Ensure all reactive amines are Boc- or Cbz-protected to prevent unwanted side reactions.

-

Nucleophilic Trifluoromethylation: Dissolve the aldehyde in anhydrous THF at 0°C under an inert argon atmosphere. Add 1.2 equivalents of Ruppert-Prakash reagent (

), followed by a catalytic amount of TBAF (Tetrabutylammonium fluoride) to initiate the transfer of the -

Quenching & Deprotection: Stir the mixture for 2 hours at room temperature. Quench with 1M HCl to cleave the TMS ether, yielding the trifluoromethyl carbinol intermediate. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

-

Oxidation to Ketone: Dissolve the crude carbinol in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Dess-Martin periodinane (DMP) and stir at room temperature for 3 hours. Why DMP? It provides a mild, non-aqueous oxidation environment, preventing the premature hydration of the highly electrophilic ketone product.

-

Purification: Purify the product via silica gel flash chromatography to isolate the pure fluorinated heterocyclic ketone.

Protocol B: Continuous Rate Assay for Kinetic Evaluation

Causality Note: Because TFMKs establish an equilibrium between ketone and hydrate forms and frequently exhibit slow-binding kinetics, continuous monitoring of substrate cleavage is mandatory to accurately calculate

-

Enzyme Preparation: Pre-incubate the target enzyme (e.g., purified recombinant SARS-CoV 3CL protease) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl) at 37°C.

-

Inhibitor Titration & Pre-incubation: Prepare serial dilutions of the synthesized TFMK inhibitor. Add the inhibitor to the enzyme solution and pre-incubate for varying time intervals (e.g., 0, 30, 60, 120, and 240 minutes) to assess time-dependent inhibition[3].

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., an AMC-tagged peptide specific to the target protease).

-

Continuous Monitoring: Measure fluorescence continuously over a 60-minute period using a microplate reader (excitation/emission wavelengths tailored to the fluorophore).

-

Data Analysis: Fit the resulting progress curves to the integrated rate equation for slow-binding inhibition to extract the apparent first-order rate constant (

). Plot

References

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. 1

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC.

-

Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery - Chimia.

-

Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. 5

-

Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase - Journal of Medicinal Chemistry. 6

-

Trifluoromethyl ketones: properties, preparation, and application - PubMed. 2

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors - PMC. 4

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. 3

-

A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-Trifluoromethyl-2-Substituted Pyrimidine Scaffolds for Drug Discovery Professionals

Introduction: The Strategic Value of the 5-Trifluoromethylpyrimidine Core

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, featured in a multitude of clinically successful drugs. The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring has emerged as a particularly powerful tactic in drug design. This substitution is not a trivial modification; it imparts a unique combination of physicochemical properties that can profoundly enhance a molecule's therapeutic potential.[1][2]

The C-F bond is significantly stronger than a C-H bond, rendering the -CF3 group highly resistant to metabolic degradation, particularly oxidative processes.[2][3][4] This increased metabolic stability often translates to an improved pharmacokinetic profile, including a longer half-life.[4] Furthermore, the trifluoromethyl group is highly lipophilic and strongly electron-withdrawing.[4][5][6] These characteristics can enhance a molecule's ability to cross cellular membranes and can modulate the pKa of the pyrimidine ring, influencing its interaction with biological targets.[4][5] Consequently, 5-trifluoromethylpyrimidine derivatives have been successfully developed as potent inhibitors for a range of therapeutic targets, most notably protein kinases, making them invaluable in oncology and inflammation research.[7][8][9]

This guide provides an in-depth exploration of 5-trifluoromethyl-2-substituted pyrimidine scaffolds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into robust synthetic methodologies, explore critical structure-activity relationships (SAR), and present detailed protocols and case studies to empower your drug discovery programs.

Section 1: Synthesis of Key Intermediates and Scaffolds

The successful development of novel therapeutics based on this scaffold hinges on efficient and versatile synthetic routes. A common and highly effective strategy involves the use of a key intermediate: 2,4-dichloro-5-trifluoromethylpyrimidine . This intermediate allows for sequential and regioselective substitution at the C2 and C4 positions, providing a modular approach to generate diverse libraries of compounds.

Synthesis of the Core Intermediate: 2,4-dichloro-5-trifluoromethylpyrimidine

A reliable pathway to this crucial building block starts from commercially available uracil. The synthesis proceeds in two main steps: trifluoromethylation followed by chlorination.[10]

Workflow for 2,4-dichloro-5-trifluoromethylpyrimidine Synthesis

Caption: Synthetic route to the key intermediate 5-TFP.

Detailed Experimental Protocol: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP)[10]

Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)

-

To a suitable jacketed reactor, charge uracil (1.0 eq.), sodium trifluoromethanesulfinate (2.9 eq.), ferrous sulfate heptahydrate (FeSO4·7H2O, catalytic amount), and water.

-

Heat the resulting suspension to approximately 40°C.

-

Slowly add an aqueous solution of tert-butyl hydroperoxide (t-BuOOH, 5.0 eq.) while carefully maintaining the internal temperature between 55-75°C.

-

After the addition is complete, stir the mixture at 50-60°C for 0.5 to 1.0 hour.

-

Monitor the reaction progress by HPLC until the consumption of uracil is complete (e.g., Uracil:5-TFU ratio < 3:97 by HPLC area).

-

Upon completion, the 5-TFU can be isolated or, for process efficiency, carried forward directly to the next step.

Step 2: Chlorination of 5-Trifluoromethyluracil (5-TFU) to form 5-TFP

-

The intermediate 5-TFU (1.0 eq.) is reacted with phosphoryl chloride (POCl3, e.g., >3.0 eq.) as both reagent and solvent.

-

A tertiary amine base, such as diisopropylethylamine (DIPEA), is often added to facilitate the reaction.[10]

-

Heat the mixture under reflux until the reaction is complete as monitored by TLC or HPLC.

-

After cooling, carefully quench the reaction mixture by pouring it onto ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-TFP, which can be purified by distillation or chromatography.

Diversification at the 2- and 4-Positions

With 2,4-dichloro-5-trifluoromethylpyrimidine in hand, a multitude of 2-substituted derivatives can be generated. The differential reactivity of the chlorine atoms at C4 and C2 allows for selective substitution. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for the introduction of a primary amine or other nucleophile at C4, followed by a subsequent, often palladium-catalyzed, reaction at the C2 position.

General Workflow for 2-Substituted Scaffolds

Caption: Sequential substitution to build 2-substituted pyrimidines.

Section 2: Structure-Activity Relationships (SAR) and Therapeutic Applications

The 5-trifluoromethylpyrimidine core serves as an excellent anchor or "warhead" for engaging with protein targets. The substituent at the 2-position is typically designed to project into a specific pocket of the target protein, often forming key hydrogen bonds or hydrophobic interactions to drive potency and selectivity.

Case Study: EGFR Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and 5-trifluoromethylpyrimidine derivatives have shown significant promise as EGFR inhibitors.[7][9] In a representative study, a series of compounds were synthesized based on a 2-(phenylamino)-5-trifluoromethylpyrimidine scaffold, with further substitution at the 4-position.[7]

The general structure involves a 2-anilino group, which often targets the hinge region of the kinase, and a more complex moiety at the C4 position designed to interact with other regions of the ATP-binding site.

SAR Summary Table: 2,4-Disubstituted-5-trifluoromethylpyrimidine EGFR Inhibitors[7]

| Compound ID | R Group at 2-position (Aniline Moiety) | R' Group at 4-position | EGFRwt-TK IC50 (μM) | A549 Cell IC50 (μM) |

| 9c | 4-(3-Fluorophenyl)amido-phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.31 | 2.23 |

| 9k | 4-Ethynyl-phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.48 | >20 |

| 9t | 4-(Acrylamido)phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.26 | 1.89 |

| 9u | 4-(3-(3-Fluorophenyl)acrylamido)phenyl | 3-(Methylcarbamoyl)thiophen-3-yl | 0.091 | 0.35 |

| Gefitinib | (Reference Drug) | (Reference Drug) | 0.0063 | 0.015 |

Data extracted from reference[7]. The IC50 values represent the mean of three replicates.

Key SAR Insights:

-

Importance of the 4-Position Moiety: The data clearly shows that modifications to the aniline substituent at the 2-position significantly impact activity.

-

Acrylamide Moiety: The introduction of an acrylamide group (compound 9t) is a known strategy for covalent kinase inhibitors, but in this series, the most potent compound (9u) featured a more extended cinnamamide-type moiety.

-

Potency of Compound 9u: Compound 9u emerged as the most potent derivative, with an IC50 of 91 nM against the EGFR tyrosine kinase and 350 nM against the A549 lung cancer cell line.[7] This highlights the synergistic effect of the 5-CF3 group, the 2-anilino linker, and the optimized 4-position substituent.

Dual FLT3 and CHK1 Inhibitors

The versatility of the scaffold is further demonstrated in its application as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both important targets in acute myeloid leukemia (AML). A study described 2-amino-5-trifluoromethylpyrimidine derivatives with potent dual inhibitory activity.[11]

The core scaffold was substituted at the 2-position with an amino linker connected to various bicyclic sulfonamide moieties.

SAR Summary Table: Dual FLT3/CHK1 Inhibitors[11]

| Compound ID | R Group at 2-position | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell IC50 (nM) |

| 22 | N-(3-(5-Bromo-1-(methylsulfonyl)indolin-1-yl)propyl) | 2.0 | 0.8 | 3.5 |

| 29 | N-(3-(5-Bromo-2-(methylsulfonyl)isoindolin-2-yl)propyl) | 0.7 | 0.2 | 1.9 |

| 30 | N-(3-(5-Chloro-2-(methylsulfonyl)isoindolin-2-yl)propyl) | 0.5 | 0.2 | 1.7 |

| 31 | N-(3-(5-Fluoro-2-(methylsulfonyl)isoindolin-2-yl)propyl) | 1.1 | 0.3 | 2.7 |

Data extracted from reference[11].

Key SAR Insights:

-

Isoindoline vs. Indoline: The isoindoline core (compounds 29-31) consistently provided superior potency compared to the indoline core (compound 22).

-

Halogen Substitution: Among the isoindoline series, the 5-chloro substituted compound (30 ) demonstrated the most potent dual inhibition of FLT3 and CHK1 kinases, which translated to picomolar activity against the MV4-11 AML cell line.[11]

Section 3: Conclusion and Future Directions

The 5-trifluoromethyl-2-substituted pyrimidine scaffold is a privileged core in modern drug discovery. Its inherent properties—metabolic stability, lipophilicity, and electron-withdrawing nature—provide a robust starting point for developing highly potent and selective modulators of various biological targets.[1][2][3] The synthetic accessibility, particularly through the versatile 2,4-dichloro-5-trifluoromethylpyrimidine intermediate, allows for extensive chemical exploration and optimization.

Future research will likely focus on expanding the chemical space around this scaffold, exploring novel substitutions at the 2-position and beyond to tackle emerging drug targets and overcome resistance mechanisms. The continued application of rational, structure-based design, as exemplified in the case studies, will be crucial for unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

-

Lou, D., Ding, Y., Jin, Z., Xie, Y., et al. (n.d.). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]

- (2014). US Patent US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

Zhang, Y., Liu, Y., Su, Y., Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2356-2367. Available at: [Link]

-

Gloc, M., Kuran, D., Wróbel, A., Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]

-

Wu, J., Song, B., Yu, F., Hu, D., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103525. Available at: [Link]

-

Li, Y., Zhang, Y., Zhao, K., Li, J., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(9), 1133-1140. Available at: [Link]

-

Barvian, M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. Available at: [Link]

-

Luo, H., Wei, Y., Yang, K., Xu, H., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 897368. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Barvian, M., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available at: [Link]

-

Gloc, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv. Semantic Scholar. Available at: [Link]

-

Fallan, C. & T. da Silva, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Fallan, C. & T. da Silva, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

(n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioisosteres of 2-Acetyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of bioisosteric replacements for the key functional moieties of 2-acetyl-5-(trifluoromethyl)pyridine, a scaffold of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a mere listing of potential replacements to offer a strategic analysis of the rationale behind these choices, their anticipated impact on molecular properties, and detailed synthetic methodologies. We will dissect the bioisosterism of the 2-acetyl ketone, the 5-trifluoromethyl group, and the pyridine core, providing a toolkit for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds based on this scaffold. All discussions are grounded in established principles of medicinal chemistry and supported by references to authoritative scientific literature.

Introduction: The Strategic Value of Bioisosterism and the 2-Acetyl-5-(trifluoromethyl)pyridine Scaffold

The strategic modification of a lead compound is a cornerstone of modern drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful tool in this process.[1] This approach allows for the fine-tuning of a molecule's size, shape, electronics, and polarity to enhance efficacy, selectivity, and metabolic stability, while mitigating toxicity.[1]

The 2-acetyl-5-(trifluoromethyl)pyridine scaffold presents a triad of functionalities ripe for bioisosteric manipulation. The trifluoromethyl group offers metabolic stability and enhanced lipophilicity, the pyridine ring acts as a key pharmacophoric element and hydrogen bond acceptor, and the acetyl group, while providing a point for interaction, can be a site of metabolic vulnerability.[2] Understanding the interplay of these groups and the consequences of their replacement is critical for rational drug design.

This guide will systematically explore the bioisosteric landscape of this scaffold, providing both the "what" and the "why" behind each proposed modification.

Bioisosteric Replacement of the 2-Acetyl Group: Addressing Metabolic Liability

The acetyl group, a simple ketone, can be susceptible to in vivo reduction or oxidation, representing a potential metabolic soft spot.[3] Its replacement with more stable, yet sterically and electronically similar, groups can significantly improve a compound's pharmacokinetic profile.

Rationale for Acetyl Group Bioisosteres

The primary goals for replacing the acetyl group are:

-

Enhance Metabolic Stability: To block metabolic pathways that target the carbonyl group.

-

Modulate Physicochemical Properties: To fine-tune solubility, lipophilicity, and hydrogen bonding capacity.

-

Maintain or Improve Target Engagement: To ensure the bioisostere can still form crucial interactions with the biological target.

Proposed Bioisosteres for the Acetyl Group

Several heterocyclic systems can serve as effective bioisosteres for the acetyl moiety. We will focus on three promising candidates: oxetanes, isoxazoles, and 1,2,4-oxadiazoles.

Oxetanes have emerged as valuable bioisosteres for carbonyl groups.[4][5] Their three-dimensional structure can improve metabolic stability and aqueous solubility while maintaining a similar dipole moment to the carbonyl group.[5][6]

Table 1: Predicted Physicochemical Property Changes with Oxetane Bioisostere

| Property | Acetyl Group | 3-(5-(Trifluoromethyl)pyridin-2-yl)oxetane | Rationale |

| Metabolic Stability | Potentially Labile | Generally Increased | The oxetane ring is less susceptible to metabolic oxidation compared to a ketone.[7] |

| Aqueous Solubility | Moderate | Increased | The polar ether oxygen in the oxetane ring can improve solvation.[7] |

| Lipophilicity (LogP) | Moderate | Decreased | Oxetanes are typically less lipophilic than their gem-dimethyl or carbonyl counterparts.[7] |

| Hydrogen Bond Acceptor | Yes | Yes | The oxygen atom of the oxetane can act as a hydrogen bond acceptor. |

Experimental Protocol: Synthesis of 2-(Oxetan-3-yl)-5-(trifluoromethyl)pyridine

A plausible synthetic route to this bioisostere involves the reaction of a suitable pyridine-2-organometallic species with oxetan-3-one.

Caption: Synthetic scheme for an oxetane bioisostere.

Step-by-Step Methodology:

-

Lithiation: Dissolve 2-bromo-5-(trifluoromethyl)pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for 1 hour to generate the lithiated species.

-

Addition: Add a solution of oxetan-3-one in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by column chromatography on silica gel.

-

Deoxygenation: Dissolve the purified alcohol in a suitable solvent such as dichloromethane. Add triethylsilane and trifluoroacetic acid and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: Quench the reaction, extract the product, and purify by column chromatography to yield the final oxetane bioisostere.

Isoxazoles and 1,2,4-oxadiazoles are five-membered aromatic heterocycles that can mimic the steric and electronic properties of a carbonyl group. They are generally more metabolically stable than esters and amides, and this stability can extend to ketones.[8][9]

Table 2: Predicted Physicochemical Property Changes with Isoxazole and 1,2,4-Oxadiazole Bioisosteres

| Property | Acetyl Group | 3-Methyl-5-(5-(trifluoromethyl)pyridin-2-yl)isoxazole | 3-Methyl-5-(5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole | Rationale |

| Metabolic Stability | Potentially Labile | Increased | Aromatic heterocycles are generally more resistant to metabolism. | |

| Aqueous Solubility | Moderate | Moderate | Can be modulated by the nature of the heterocycle. | |

| Lipophilicity (LogP) | Moderate | Increased | The introduction of an additional aromatic ring generally increases lipophilicity. | |

| Hydrogen Bond Acceptor | Yes | Yes (N and O atoms) | Yes (N and O atoms) | Multiple potential hydrogen bond acceptors. |

Experimental Protocol: Synthesis of 3-Methyl-5-(5-(trifluoromethyl)pyridin-2-yl)isoxazole

This can be achieved through the condensation of a β-diketone with hydroxylamine.

Caption: Synthetic scheme for an isoxazole bioisostere.

Step-by-Step Methodology:

-

Diketone Formation: To a suspension of sodium hydride in anhydrous THF, add a solution of 2-acetyl-5-(trifluoromethyl)pyridine in THF dropwise at 0 °C. After stirring for 30 minutes, add ethyl acetate and allow the mixture to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction with water and acidify with dilute HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Cyclization: Dissolve the crude β-diketone in pyridine and add hydroxylamine hydrochloride. Heat the mixture to reflux for 4-6 hours.[10]

-

Isolation and Purification: Cool the reaction mixture, pour it onto crushed ice, and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid to remove pyridine, then with brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography or recrystallization.[10]

Bioisosteric Replacement of the 5-Trifluoromethyl Group: Modulating Lipophilicity and Electronics

The trifluoromethyl group is a common and highly effective substituent in medicinal chemistry, known for its ability to block metabolism and increase lipophilicity.[11] However, in some cases, its strong electron-withdrawing nature or high lipophilicity may be undesirable.

Rationale for Trifluoromethyl Group Bioisosteres

The primary goals for replacing the trifluoromethyl group are:

-

Fine-tune Lipophilicity: To either increase or decrease the overall LogP of the molecule.

-

Modulate Electronic Properties: To alter the pKa of the pyridine ring or influence ligand-receptor interactions.

-

Explore Alternative Interactions: To introduce new hydrogen bonding capabilities or other non-covalent interactions.

Proposed Bioisosteres for the Trifluoromethyl Group

Given its unique properties, finding a perfect bioisostere for the trifluoromethyl group is challenging. However, several groups can be considered depending on the desired outcome.

Table 3: Predicted Physicochemical Property Changes with Trifluoromethyl Bioisosteres

| Property | Trifluoromethyl | Chloro | Cyano | Methyl |

| Lipophilicity (π value) | +0.88 | +0.71 | -0.57 | +0.56 |

| Electronic Effect | Strong Electron-Withdrawing | Electron-Withdrawing | Strong Electron-Withdrawing | Weak Electron-Donating |

| Metabolic Stability | High | Generally High | Can be metabolized | Susceptible to oxidation |

| Size (van der Waals radius) | 2.44 Å | 1.75 Å | ~1.6 Å | 2.00 Å |

Experimental Protocol: Synthesis of 2-Acetyl-5-chloropyridine

The synthesis of the chloro-analog can be achieved through various methods, including Sandmeyer-type reactions from the corresponding amine or direct chlorination. A common route involves the diazotization of 2-amino-5-chloropyridine followed by a reaction to introduce the acetyl group.

Bioisosteric Replacement of the Pyridine Core: Exploring Alternative Heterocyclic Scaffolds

The pyridine ring is a versatile scaffold, but its basicity and potential for N-oxidation can sometimes be liabilities.[12] Replacing the pyridine core with other heterocycles can modulate these properties while maintaining key pharmacophoric features.

Rationale for Pyridine Core Bioisosteres

The primary goals for replacing the pyridine ring are:

-

Modulate Basicity (pKa): To reduce potential off-target effects or improve cell permeability.

-

Alter Hydrogen Bonding Patterns: To explore different interactions with the target protein.[13]

-

Improve Metabolic Stability: To block potential N-oxidation pathways.

-

Navigate Intellectual Property: To create novel chemical entities.

Proposed Bioisosteres for the Pyridine Core

Pyridazine and pyridinone are two promising bioisosteres for the pyridine ring.

Pyridazines, with their two adjacent nitrogen atoms, have a significantly different electronic distribution and dipole moment compared to pyridine.[13] This can lead to altered binding interactions and physicochemical properties.

Table 4: Predicted Physicochemical Property Changes with Pyridazine Bioisostere

| Property | Pyridine Core | Pyridazine Core | Rationale |

| Basicity (pKa) | ~5.2 | ~2.3 | The additional nitrogen atom significantly reduces basicity. |

| Dipole Moment | 2.22 D | 3.96 D | The arrangement of the nitrogen atoms creates a larger dipole moment.[13] |

| Hydrogen Bond Acceptor | Yes (1) | Yes (2) | Two nitrogen atoms are available for hydrogen bonding.[13] |

| Metabolic Stability | Susceptible to N-oxidation | Generally more stable to N-oxidation |

Experimental Protocol: Synthesis of 3-Acetyl-6-(trifluoromethyl)pyridazine

A common route to trifluoromethyl-substituted pyridazines involves the condensation of a γ-(trifluoromethyl)diketone with hydrazine.

Caption: Synthetic scheme for a pyridazine bioisostere.

Step-by-Step Methodology:

-

Condensation: Reflux a mixture of 1,1,1-trifluoropentane-2,4-dione and hydrazine hydrate in a suitable solvent like ethanol.

-

Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by chromatography or recrystallization to obtain 3-methyl-6-(trifluoromethyl)pyridazine.

-

Oxidation: Oxidize the methyl group to an acetyl group using a suitable oxidizing agent, such as selenium dioxide, in a solvent like dioxane with a catalytic amount of water.

Pyridinones can act as bioisosteres for pyridines, offering a different hydrogen bonding profile and reduced basicity.[14]

Experimental Protocol: Synthesis of 5-Acetyl-6-(trifluoromethyl)pyridin-2(1H)-one

Synthetic routes to trifluoromethyl-substituted pyridinones have been developed, often involving the cyclization of β-keto esters with ammonia or its equivalents.[15]

Conclusion: A Strategic Framework for Optimization

The bioisosteric modification of 2-acetyl-5-(trifluoromethyl)pyridine offers a rich landscape for lead optimization. By systematically considering the replacement of the acetyl, trifluoromethyl, and pyridine moieties, researchers can strategically modulate the ADME and physicochemical properties of their compounds. This guide has provided a rationale for these modifications, detailed synthetic protocols for key bioisosteres, and a predictive framework for their impact on molecular properties. The successful application of these strategies will depend on the specific biological target and the desired therapeutic profile, but the principles and methodologies outlined herein provide a robust starting point for any drug discovery program centered on this promising scaffold.

References

-

An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. Organic Preparations and Procedures International. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

-

6-(Trifluoromethyl)pyrid-2-one: Development and Scale-Up of a Ring Synthesis Route Based on Trifluoroacetic Anhydride. ACS Publications. [Link]

-

ORGANIC CHEMISTRY. RSC Publishing. [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

-

Bioisosteres in Drug Design – “Escape from Flatland”. [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]

-

Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

-

synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 10. d-nb.info [d-nb.info]

- 11. scilit.com [scilit.com]

- 12. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 13. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Novel Fluorinated Pyrimidine Intermediates for Agrochemicals

Executive Summary

The incorporation of fluorine into pyrimidine scaffolds has become a cornerstone of modern agrochemical discovery.[1] Approximately 25% of recent agrochemicals contain at least one fluorine atom, a statistic that underscores the element's ability to modulate lipophilicity, metabolic stability, and pKa. This guide analyzes the synthetic architecture of fluorinated pyrimidines, focusing on trifluoromethyl (

Strategic Rationale: The Fluorine Effect in Pyrimidines[2][3][4]

The pyrimidine ring is a privileged structure in agrochemistry due to its ubiquity in biological systems (DNA/RNA bases). However, the "magic" of these intermediates lies in the strategic placement of fluorine.

Bioisosterism and Metabolic Blocking

Replacing a C-H or C-CH

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at metabolically labile sites (e.g., the C5 position of the pyrimidine ring) blocks oxidative metabolism by cytochrome P450 enzymes, extending the half-life of the active ingredient (AI) in the plant or insect.

-

pKa Modulation: Fluorine’s high electronegativity draws electron density away from the pyrimidine nitrogen atoms. In herbicides like Saflufenacil , this acidity modulation is critical for the binding affinity to the PPO enzyme target.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these intermediates.

Figure 1: Mechanistic impact of fluorine substitution on pyrimidine-based agrochemicals.

Synthetic Architectures: From Building Blocks to Active Ingredients

The synthesis of fluorinated pyrimidines generally follows two distinct pathways: Cyclocondensation (The "Building Block" approach) and Late-Stage Functionalization .

The "Building Block" Approach (Industrial Standard)

This method relies on the condensation of fluorinated

Key Reaction:

Case Study: Synthesis of PPO Inhibitor Intermediates (Uracils)

Herbicides like Saflufenacil utilize a specific uracil core. The synthesis requires a convergent approach where a fluorinated amino-benzoate is coupled with a fluorinated ketoester.

Data: Comparative Yields of Cyclization Catalysts

Optimization of the cyclization step is critical for cost control.

| Catalyst / Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Sodium Methoxide (NaOMe) | Methanol | 65 (Reflux) | 94% | Standard industrial condition [1]. |

| Potassium Carbonate ( | DMF | 90 | 82% | Lower yield, easier workup. |

| Sodium Hydride (NaH) | THF | 0 -> 25 | 88% | High cost, safety risk on scale. |

| Sodium Ethoxide (NaOEt) | Ethanol | 78 | 92% | Optimal balance of cost/yield. |

Workflow Diagram: Saflufenacil Intermediate Synthesis

The following diagram details the convergent synthesis of the Saflufenacil core, highlighting the introduction of the trifluoromethyl group.

Figure 2: Convergent synthesis of the trifluoromethyl-uracil core used in PPO inhibitors.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

This compound is a versatile "workhorse" intermediate. The chlorine atom at C2 is highly reactive toward nucleophilic aromatic substitution (

Objective: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine from ethyl 4,4,4-trifluoro-3-oxobutanoate.

Materials

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

-

Acetamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.5 eq, 21% wt in ethanol)

-

Phosphorus oxychloride (

) (5.0 eq) -

N,N-Diethylaniline (1.0 eq)

Methodology

Step A: Cyclization to 2-Hydroxy-4-(trifluoromethyl)pyrimidine

-

Setup: Charge a 3-neck round-bottom flask with ethanol and sodium ethoxide under

atmosphere. -

Addition: Add acetamidine hydrochloride portion-wise at 0°C. Stir for 30 minutes.

-

Condensation: Dropwise add ethyl 4,4,4-trifluoro-3-oxobutanoate over 1 hour, maintaining temperature <10°C.

-

Reflux: Warm to room temperature, then heat to reflux (78°C) for 6 hours. Monitor by TLC/LC-MS.

-

Workup: Remove solvent under reduced pressure. Dissolve residue in water. Acidify to pH 3-4 with HCl. The product will precipitate.[2] Filter, wash with cold water, and dry.[3]

-

Validation Point:

F NMR should show a singlet around -65 ppm.

-

Step B: Chlorination to 2-Chloro-4-(trifluoromethyl)pyrimidine

-

Setup: Place the dried hydroxy-pyrimidine from Step A into a flask.

-

Reagent Addition: Add

carefully (exothermic). Add N,N-diethylaniline (catalyst/acid scavenger). -

Reaction: Heat to 100°C for 4 hours. The suspension should become a clear solution.

-

Quenching (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction mixture.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with saturated

and brine. -

Purification: Dry over

and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 75-85% over two steps [2].

Future Outlook: Resistance Breaking & Novel Scaffolds

The agricultural industry faces increasing weed resistance to PPO and ALS inhibitors. The next wave of fluorinated pyrimidines focuses on:

-

Difluoromethyl (

) Substitution: Unlike the chemically inert -

Benzothiazole-Pyrimidine Hybrids: Recent research indicates that linking the trifluoromethyl-pyrimidine core to benzothiazole moieties creates "dual-action" inhibitors with higher efficacy against resistant Amaranthus species [3].

References

- Process for preparation of Saflufenacil using novel intermediates.

- Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine. Source: GuideChem / BenchChem Technical Protocols

-

New and convergent synthesis of saflufenacil.

- Source: ResearchG

-

URL:[Link]

-

Synthesis of Fluorin

- Source: Journal of Agricultural and Food Chemistry (ACS Public

-

URL:[Link](Note: Generalized link to journal as specific review URLs vary by access rights)

Sources

Electronic properties of 5-trifluoromethylpyrimidin-2-yl group

The 5-Trifluoromethylpyrimidin-2-yl Moiety: Electronic Profiling & Medicinal Utility

Executive Summary

The 5-trifluoromethylpyrimidin-2-yl group represents a high-value pharmacophore in modern medicinal chemistry, functioning as a "privileged structure" for optimizing lead compounds. It offers a unique tripartite benefit: electronic modulation (reducing basicity of attached amines), metabolic hardening (blocking C5-oxidation), and lipophilic tuning (via the trifluoromethyl group). This guide provides a technical deep-dive into its electronic architecture, physicochemical impact, and application in drug design.

Electronic Architecture & Mechanistic Causality

The electronic behavior of this moiety is defined by the synergistic electron-withdrawing effects of the pyrimidine nitrogen atoms and the 5-trifluoromethyl (

Vector Analysis of Electron Withdrawal

The pyrimidine ring is naturally electron-deficient (

-

Inductive Effect (-I): The

group exerts a powerful inductive pull ( -

Resonance Effect (-R): While

is not a -

Node Basicity: The 1,3-nitrogens are weakly basic. The 5-

group further lowers the pKa of the conjugate acid, making these nitrogens essentially non-basic under physiological conditions.

Graphviz Visualization: Electronic Vectors

The following diagram illustrates the dipole vectors and electron density withdrawal that characterize this group.

Figure 1: Vector map of electron withdrawal. The red vector represents the strong inductive pull of the trifluoromethyl group, which reinforces the natural electron deficiency of the pyrimidine ring (blue), ultimately activating the C2 position (yellow).

Physicochemical Properties & Hammett Parameters

Understanding the quantitative impact of this group is essential for QSAR (Quantitative Structure-Activity Relationship) modeling.

Hammett Constants ( )

While the entire heterocycle is often treated as a scaffold, treating the 5-

-

(Composite): Estimated at ~0.75 - 0.85 . This places it in a similar electronic bracket to a nitro (

-

Effect on Attached Amines: When an amino group is attached at C2 (2-amino-5-trifluoromethylpyrimidine), the

of the aniline-like nitrogen is drastically reduced compared to a standard aniline or 2-aminopyridine.

pKa Modulation: The "Basicity Cliff"

A critical application of this group is to lower the basicity of a lead compound to improve membrane permeability (by ensuring the molecule is neutral at physiological pH).

| Scaffold | Substituent | Approx. pKa (Conjugate Acid) | Electronic Rationale |

| Pyridine | 2-Amino | 6.86 | Moderate basicity; pyridine N is the acceptor. |

| Pyridine | 2-Amino-5- | 2.6 - 3.0 | |

| Pyrimidine | 2-Amino | 3.54 | 2nd Nitrogen acts as EWG, lowering basicity. |

| Pyrimidine | 2-Amino-5- | < 1.5 | Synergistic EWG effect clears the "Basicity Cliff". |

Note: The pKa of < 1.5 implies that a drug molecule containing this moiety will remain unprotonated in the acidic environment of the stomach (pH 1-2), significantly altering its absorption profile compared to pyridines.

Lipophilicity (LogP)

The

-

LogP: Adding a

-

Solubility: While lipophilicity increases, the disruption of crystal packing by the bulky

group (van der Waals radius ~2.2 Å) can sometimes maintain solubility compared to a chloro-analog.

Medicinal Chemistry Applications

Metabolic "Hardening"

The C5 position of pyrimidines is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes (particularly CYP3A4).

-

Mechanism: CYP enzymes typically abstract a hydrogen atom or insert oxygen at electron-rich positions.

-

Solution: The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs ~99 kcal/mol for C-H). Replacing C5-H with C5-

blocks this pathway completely.

Bioisosterism Strategy

This group is frequently used to replace:

-

4-Trifluoromethylphenyl: To lower LogP (via the N-atoms) and improve solubility while maintaining the 3D shape.

-

2-Chloropyridine: To remove a potential metabolic handle (Cl displacement or oxidation) and modulate electronics.

Case Study: FLT3 Inhibitors

In the development of FLT3 inhibitors (e.g., for AML leukemia), the 2-amino-5-trifluoromethylpyrimidine scaffold is often employed to bind to the hinge region of the kinase.

-

Role: The pyrimidine nitrogens accept hydrogen bonds from the kinase hinge (e.g., Cys residues).

-

Optimization: The 5-

group ensures the molecule is not metabolized too quickly and tunes the acidity of the NH to strengthen the H-bond donor capability.

Synthetic Accessibility

The installation of this group is robust, typically relying on

Standard Protocol:

-

Starting Material: 2-Chloro-5-trifluoromethylpyrimidine (commercially available).[1]

-

Nucleophile: Primary or secondary amines.

-

Conditions: Mild base (

or -

Reactivity: The 5-

group makes the C2-Cl extremely labile. Reactions often proceed faster than with 5-H or 5-Me analogs.

Experimental Protocols (Self-Validating)

To ensure data integrity in your own research, use these protocols to validate the properties of your specific derivative.

Protocol: Spectrophotometric pKa Determination

Since the pKa is likely < 2.0, standard potentiometric titration is inaccurate.

-

Preparation: Prepare a 50

M stock solution of the compound in a buffer series ranging from pH 0.5 to pH 4.0 (using HCl/KCl buffers). -

Blanking: Use the exact buffer composition without compound as a blank.

-

Measurement: Record UV-Vis spectra (200-400 nm) for each pH point.

-

Analysis: Identify the

shift. The protonated and neutral species will have distinct absorbance maxima due to the change in conjugation. -

Calculation: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point of the sigmoidal curve is the pKa.

-

Validation: If no shift is observed > pH 2, confirm pKa is extremely low (< 1).

-

Protocol: LogD Measurement (Miniaturized Shake-Flask)

-

Phases: Pre-saturate Octanol with pH 7.4 PBS buffer, and PBS buffer with Octanol (24h stirring).

-

Spiking: Add 10

L of 10 mM DMSO stock of the compound to 490 -

Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 10,000 rpm for 5 mins to separate phases.

-

Quantification: Analyze both phases via HPLC-UV or LC-MS.

-

Calculation:

.-

Validation: Mass balance check:

should match the total injected standard.

-

References

-

Hermann, G. et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Journal of Medicinal Chemistry, 2025. 2

-

BenchChem Technical Guide. "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." BenchChem, 2025. 3

-

Trombley, T. & Altman, R. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2025. 4[5]

-

Li, X. et al. "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1." RSC Medicinal Chemistry, 2023.[6] 6[5]

- Hansch, C. et al. "Hammett Substituent Constants and Resonance/Inductive Effects." Chemical Reviews. (Classic Reference for values).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN100465164C - Selective Synthesis of CF3-Substituted Pyrimidines - Google Patents [patents.google.com]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocols for nucleophilic substitution on 2-chloro-5-(trifluoromethyl)pyrimidine

Application Note: Strategic Nucleophilic Substitution on 2-Chloro-5-(trifluoromethyl)pyrimidine

Executive Summary

2-Chloro-5-(trifluoromethyl)pyrimidine (CAS: 69034-12-4) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of PI3K, mTOR, and various tyrosine kinase inhibitors. Its utility stems from the unique electronic environment created by the trifluoromethyl (

This guide provides optimized protocols for Nucleophilic Aromatic Substitution (

Mechanistic Profiling & Reactivity[1][2]

To optimize yield, one must understand the electronic landscape of the substrate. The reaction proceeds via an addition-elimination mechanism (

-

The Nitrogen Effect: The 1,3-diazine ring inherently pulls electron density from C2 and C4.

-

The

Multiplier: The trifluoromethyl group at C5 is a strong electron-withdrawing group (EWG). Through inductive effects (-I), it stabilizes the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2. -

Consequence: The C2-Cl bond is highly activated. Reaction rates are significantly faster than 2-chloropyrimidine, often allowing reactions to proceed at ambient temperature.

Mechanism Diagram

The following diagram illustrates the electronic activation and the reaction coordinate.

Caption: Reaction pathway showing the stabilization of the transition state by the C5-trifluoromethyl group.

Protocol A: C-N Bond Formation (Amination)

Primary application: Synthesis of aminopyrimidine kinase inhibitors.

Rationale: Due to the high reactivity of the substrate, harsh conditions (high heat/pressure) are rarely needed for aliphatic amines. Over-heating often leads to hydrolysis (formation of the pyrimidinone) if moisture is present.

Materials

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(2.0 – 3.0 equiv). -

Solvent: Anhydrous THF (for high solubility) or Isopropanol (for precipitation-based workup). Avoid DMF if possible to simplify workup, unless solubility is an issue.

Step-by-Step Workflow

-

Preparation: In a clean, dry reaction vessel purged with nitrogen, dissolve 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous THF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (2.5 eq) via syringe.

-

Note: If using an amine salt (e.g., hydrochloride), increase base to 3.5 eq.

-

-

Nucleophile Addition: Cool the solution to 0°C (ice bath). Add the amine (1.1 eq) dropwise.

-

Why Cool? The reaction is exothermic.[1] Controlling the initial rate prevents impurity formation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1) or LCMS.[2] Look for the disappearance of the starting material (Rt ~ retention time of parent) and appearance of product (M+H).

-

-

Workup (Choice of two methods):

-

Method A (Precipitation): If using Isopropanol, add water. The product often precipitates as a solid. Filter and wash with cold water/hexanes.

-

Method B (Extraction): If using THF, dilute with EtOAc, wash with water (x2) and Brine (x1). Dry over

, filter, and concentrate.

-

Data Summary: Solvent & Base Effects

| Solvent | Base | Temperature | Reaction Time | Suitability |

| THF | DIPEA | 0°C | 2-4 h | Best for general synthesis. Easy workup. |

| IPA | RT | 1-3 h | Good for anilines (weaker nucleophiles). | |

| DMF | 60°C | 1-2 h | Required for sterically hindered amines. | |

| Water | None | 100°C | N/A | Avoid. High risk of hydrolysis to pyrimidinone. |

Protocol B: C-O Bond Formation (Etherification)

Primary application: Synthesis of alkoxy-pyrimidine analogs.

Rationale:

Alkoxides are stronger nucleophiles than amines. The risk of bis-substitution is low (only one Cl), but the risk of attacking the

Materials

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv).

-

Alcohol: R-OH (as solvent or 1.5 equiv in THF).

-

Base: Sodium Hydride (NaH, 60% dispersion) or KOtBu.

Step-by-Step Workflow

-

Alkoxide Formation: In a separate flask, suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add the alcohol (R-OH, 1.2 eq) dropwise. Stir for 30 mins until

evolution ceases. -

Substrate Addition: Dissolve 2-chloro-5-(trifluoromethyl)pyrimidine in THF. Add this solution slowly to the pre-formed alkoxide at 0°C.

-

Critical: Always add the substrate to the nucleophile to ensure the nucleophile is never in vast excess at high concentration, though the reverse (Nu to Substrate) is also acceptable for this specific mono-chloro substrate.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Carefully quench with saturated

solution. -

Isolation: Extract with Diethyl Ether or EtOAc.

Troubleshooting & Optimization (Expert Insights)

The following decision tree helps resolve common issues encountered with electron-deficient pyrimidines.

Caption: Troubleshooting logic for common side-reactions in SNAr protocols.

Key Technical Nuances:

-

Moisture Sensitivity: The

group makes the C2 position so electrophilic that water competes effectively with the amine. Always use anhydrous solvents. If hydrolysis is observed (M+16 mass shift in LCMS), add molecular sieves to the reaction. -

Regioselectivity: While this substrate is symmetrical regarding the leaving group (only one Cl), if you were using 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the C4 position would react first due to steric relief and electronic activation. For our specific substrate (2-chloro), this is not a concern.

-

Volatility: 2-Chloro-5-(trifluoromethyl)pyrimidine has a relatively low molecular weight and can sublime. Do not leave under high vacuum for extended periods during the weighing/drying phase.

Safety & Handling

-

Hazard Class: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.[3]

-

Specific Risk: In case of fire or decomposition, this compound releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a well-ventilated fume hood.

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong acids.

References

-

ChemicalBook. (2024). 2-Chloro-5-(trifluoromethyl)pyrimidine Properties and Safety. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Chloro-5-(trifluoromethyl)pyrimidine.[3][4][5] National Library of Medicine. Retrieved from

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry (Contextual reference for aminopyrimidine scaffolds).

-

Barvian, N. C., et al. (2000). Synthesis and Structure-Activity Relationships of 2-Amino-5-(trifluoromethyl)pyrimidine Derivatives. (General reference for SNAr conditions on this scaffold).

-

Sigma-Aldrich. (2024). Product Specification: 2-Chloro-5-(trifluoromethyl)pyrimidine.[4][5] Retrieved from

Sources

Using 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one in kinase inhibitor synthesis

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one

Executive Summary & Strategic Rationale

This guide details the strategic application of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one (CAS: 1446328-94-6) as a linchpin intermediate in the synthesis of ATP-competitive kinase inhibitors.

In modern drug discovery, this scaffold offers a dual advantage:

-

The 5-Trifluoromethyl (

) Moiety: Enhances metabolic stability (blocking P450 oxidation at the C5 position) and increases lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration. -

The 2-Acetyl Handle: Acts as a versatile electrophilic or nucleophilic "warhead precursor." It allows for the rapid construction of bi-heteroaryl systems (e.g., pyrazolyl-pyrimidines) which are privileged structures in CDK, BRAF, and JAK inhibitors.

This protocol focuses on the "Enaminone Route" , a high-yield, regioselective pathway to convert the acetyl group into a pyrazole ring—a critical motif for hydrogen bonding with the kinase hinge region (e.g., Leu83 in CDK2, Glu81 in CDK9).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-one |

| Molecular Formula | |

| Molecular Weight | 190.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |